4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate
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Overview
Description
4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a dioxane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 4-nitrophenyl-1,3-dioxane under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The thiophene ring can also participate in electron transfer reactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.
4-Nitrophenyl-1,3-dioxane: Shares the nitrophenyl and dioxane moieties but lacks the thiophene ring.
Uniqueness
4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate is unique due to its combination of a thiophene ring, nitrophenyl group, and dioxane ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H13NO6S |
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Molecular Weight |
335.3 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)-1,3-dioxan-5-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C15H13NO6S/c17-15(13-2-1-7-23-13)22-12-8-20-9-21-14(12)10-3-5-11(6-4-10)16(18)19/h1-7,12,14H,8-9H2 |
InChI Key |
CAAXJCGGRSFIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OCO1)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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